molecular formula C12H13NO B1308985 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 876716-49-3

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B1308985
M. Wt: 187.24 g/mol
InChI Key: HYWQWDIYEYKJSH-UHFFFAOYSA-N
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Description

The compound "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" is not directly studied in the provided papers. However, the papers do discuss related compounds and their syntheses, structures, and properties, which can provide insights into the analysis of the compound . For instance, the synthesis of pyrazole and indole derivatives, as well as the analysis of their crystal structures and intermolecular interactions, are relevant to understanding similar compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different precursors. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of syntheses to produce new pyrazole derivatives . Similarly, ethyl 5-formyl-1H-indole-2-carboxylates are prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids through a transformation process involving elimination, hydrolysis, and oxidation steps . These methods suggest that the synthesis of "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" could also involve a multi-step process, potentially starting from a substituted indole with subsequent modifications to introduce the ethyl and methyl groups and form the aldehyde functionality.

Molecular Structure Analysis

The molecular structure of related compounds is determined using X-ray diffraction methods. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . In another study, the crystal structure of a bromo-substituted indole derivative is characterized, revealing short intermolecular connections and the evaluation of atom-to-atom interactions . These findings suggest that "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" may also exhibit specific intermolecular interactions and a planar structure around the aldehyde group, which could be confirmed through similar crystallographic studies.

Chemical Reactions Analysis

The reactivity of the aldehyde group in such compounds is a key aspect of their chemical behavior. For example, N-unsubstituted 1,2,4-triazole-3-carbaldehydes can dimerize in the solid state to form carbonyl-free hemiaminals . This indicates that the aldehyde group in "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" may also participate in similar reactions, such as dimerization or condensation, depending on the reaction conditions and the presence of nucleophilic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic and thermal analysis tools. The thermal stability of a bromo-substituted indole derivative is reported to be good up to 215 °C . Additionally, the electronic spectra and molecular orbital energy level diagrams are explored using TD-DFT results, and NMR chemical shifts are computed using the GIAO method . These techniques could be applied to "5-Ethyl-2-methyl-1H-indole-3-carbaldehyde" to determine its thermal stability, electronic transitions, and chemical shifts, providing a comprehensive understanding of its physical and chemical properties.

Scientific Research Applications

Marine Sponge Derivatives and Their Applications

Research conducted on marine sponges has identified various indole derivatives, including indole carbaldehydes, showcasing their potential in the discovery of natural products with unique structures and biological activities. These compounds are being explored for their applications in medicinal chemistry and as synthetic intermediates. For instance, the isolation of indole alkaloids from the marine sponge Ircinia sp. has contributed to the identification of new compounds with potential bioactive properties (Abdjul et al., 2015).

Green Synthetic Methods

The development of green and sustainable synthetic routes for indole carbaldehydes has been a focus of recent research. Such methods aim to improve reaction yields and rates while minimizing environmental impact. For example, the use of ZnO nanoparticles in the synthesis of knoevenagel condensed products of indole-3-carbaledehydes presents a more environmentally friendly and economically viable approach (Madan, 2020).

Biological Activities and Applications

Indole-3-carbaldehyde derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. These compounds serve as versatile synthons in organic chemistry and have been explored for their inhibitory effects on enzymes such as tyrosinase, highlighting their potential in therapeutic applications (Shimizu et al., 2003).

Antimicrobial Activity of Indole Semicarbazones

The synthesis and evaluation of indole semicarbazone derivatives have revealed their promising antimicrobial activities against various bacterial and fungal strains. This research area offers insights into the design of new antimicrobial agents based on indole scaffolds (Vijaya Laxmi & Rajitha, 2010).

Catalytic Applications and Material Science

Indole derivatives have also found applications in catalysis and material science. For example, palladium complexes derived from indole carbaldehydes have been utilized as efficient catalysts in coupling reactions, showcasing the versatility of indole derivatives in synthetic chemistry (Singh et al., 2017).

properties

IUPAC Name

5-ethyl-2-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWQWDIYEYKJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424403
Record name 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

CAS RN

876716-49-3
Record name 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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